[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorophenyl ring, which is further substituted with a dioxolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the reaction of 2-fluorophenylboronic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where they are used to deliver boron atoms to cancer cells for targeted radiation treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the boronic acid group can interact with biomolecules, such as enzymes and receptors, to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid: Similar structure with a pyridine ring instead of a phenyl ring.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Similar structure with a pinacol ester group instead of a boronic acid group.
Uniqueness
The uniqueness of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid lies in its combination of a fluorophenyl ring and a dioxolane moiety, which imparts distinct chemical properties. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C9H10BFO4 |
---|---|
Molecular Weight |
211.98 g/mol |
IUPAC Name |
[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
XLXQDOGCPFECHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2OCCO2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.